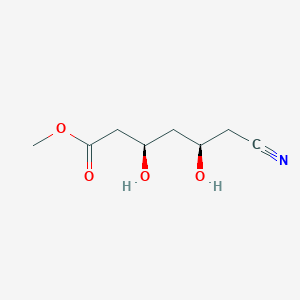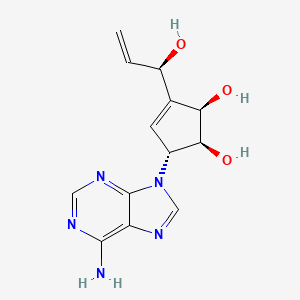
3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1R)-1-hydroxy-2-propenyl)-, (1S,2R,5R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1R)-1-hydroxy-2-propenyl)-, (1S,2R,5R)-” is a complex organic compound that features a cyclopentene ring, a purine base, and a hydroxypropenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1R)-1-hydroxy-2-propenyl)-, (1S,2R,5R)-” typically involves multi-step organic reactions. The process may start with the preparation of the cyclopentene ring, followed by the introduction of the purine base and the hydroxypropenyl group. Common reagents used in these reactions include cyclopentadiene, purine derivatives, and propenyl alcohols. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
“3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1R)-1-hydroxy-2-propenyl)-, (1S,2R,5R)-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and metabolic pathways. Its purine base makes it a potential candidate for nucleic acid research.
Medicine
In medicinal chemistry, the compound’s structure suggests potential applications as an antiviral or anticancer agent. Research may focus on its ability to inhibit specific enzymes or pathways involved in disease progression.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of “3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1R)-1-hydroxy-2-propenyl)-, (1S,2R,5R)-” involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A purine nucleoside with similar structural features.
Cyclopentene derivatives: Compounds with a cyclopentene ring and various functional groups.
Hydroxypropenyl compounds: Molecules containing a hydroxypropenyl group.
Uniqueness
The uniqueness of “3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1R)-1-hydroxy-2-propenyl)-, (1S,2R,5R)-” lies in its combination of a cyclopentene ring, a purine base, and a hydroxypropenyl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
194353-47-4 |
|---|---|
Formule moléculaire |
C13H15N5O3 |
Poids moléculaire |
289.29 g/mol |
Nom IUPAC |
(1S,2R,5R)-5-(6-aminopurin-9-yl)-3-[(1R)-1-hydroxyprop-2-enyl]cyclopent-3-ene-1,2-diol |
InChI |
InChI=1S/C13H15N5O3/c1-2-8(19)6-3-7(11(21)10(6)20)18-5-17-9-12(14)15-4-16-13(9)18/h2-5,7-8,10-11,19-21H,1H2,(H2,14,15,16)/t7-,8-,10-,11+/m1/s1 |
Clé InChI |
GNCUJTNOTBPTGN-OYBPUVFXSA-N |
SMILES isomérique |
C=C[C@H](C1=C[C@H]([C@@H]([C@@H]1O)O)N2C=NC3=C(N=CN=C32)N)O |
SMILES canonique |
C=CC(C1=CC(C(C1O)O)N2C=NC3=C(N=CN=C32)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B11834096.png)

![2-(5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid](/img/structure/B11834104.png)
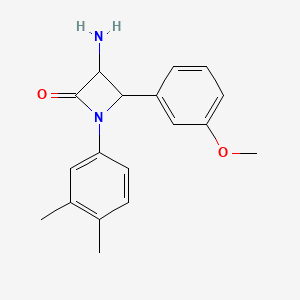
![2-[4-(Diethylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B11834107.png)
![(Z)-3'-(2-(1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B11834118.png)
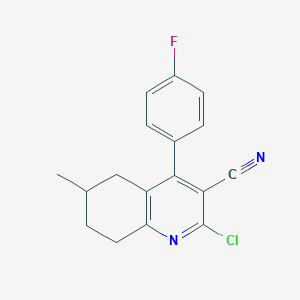
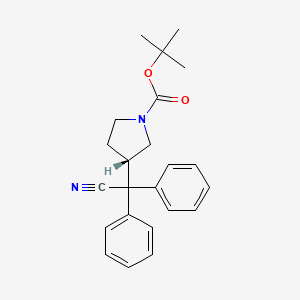
![7-Bromo-2-methylpyrimido[5,4-b]quinolin-4-ol](/img/structure/B11834139.png)
